molecular formula C13H15F2NO B5120432 1-(2,3-difluorobenzoyl)-2-methylpiperidine

1-(2,3-difluorobenzoyl)-2-methylpiperidine

Cat. No. B5120432
M. Wt: 239.26 g/mol
InChI Key: YBYVIPVNILNOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzoyl)-2-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative with a difluorobenzoyl group attached to the nitrogen atom. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzoyl)-2-methylpiperidine involves the inhibition of specific enzymes and receptors. For example, the compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. Similarly, the compound has also been found to inhibit the activity of certain receptors such as the dopamine receptor, which plays a crucial role in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, the compound has been found to increase the levels of acetylcholine in the brain, which is important for learning and memory. It has also been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-difluorobenzoyl)-2-methylpiperidine in lab experiments is its potency. The compound has been found to be highly potent in inhibiting the activity of certain enzymes and receptors. However, one of the limitations of using this compound is its toxicity. The compound has been found to be toxic at high doses, which limits its use in certain experiments.

Future Directions

There are various future directions for the research on 1-(2,3-difluorobenzoyl)-2-methylpiperidine. One of the potential directions is the development of new drug candidates based on this compound for the treatment of various diseases. Another potential direction is the study of the compound's mechanism of action in more detail, which could lead to the development of new therapeutic strategies. Additionally, the compound's potential applications in other fields such as agriculture and material science could also be explored.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzoyl)-2-methylpiperidine involves the reaction of 2,3-difluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

1-(2,3-difluorobenzoyl)-2-methylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development of these diseases.

properties

IUPAC Name

(2,3-difluorophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-5-2-3-8-16(9)13(17)10-6-4-7-11(14)12(10)15/h4,6-7,9H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVIPVNILNOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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